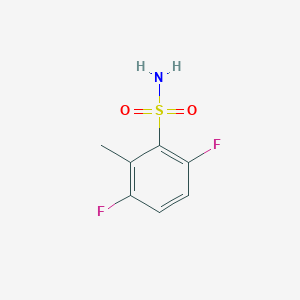

3,6-Difluoro-2-methylbenzenesulfonamide

Descripción general

Descripción

3,6-Difluoro-2-methylbenzenesulfonamide is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool across various fields, enabling breakthroughs in drug development, catalysis, and synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide typically involves the introduction of fluorine atoms into the benzene ring, followed by sulfonamide formation. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of 3,6-Difluoro-2-methyl

Actividad Biológica

3,6-Difluoro-2-methylbenzenesulfonamide (CAS#: 1806370-03-5) is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a difluoromethyl-substituted benzene ring. The presence of fluorine atoms is significant as they can enhance the compound's pharmacological properties by improving metabolic stability and altering electronic characteristics.

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This mechanism is particularly relevant in antibacterial applications where it can inhibit bacterial enzymes essential for survival .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, studies have shown that fluorinated benzamides can effectively inhibit the FtsZ protein in bacteria, which is crucial for cell division. The fluorination enhances binding affinity and increases the potency against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (µg/mL) |

|---|---|

| This compound | TBD |

| 2,6-Difluorobenzamide | 8 (MRSA) |

| Non-fluorinated analog | ≥64 |

Study on Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial efficacy of various fluorinated compounds against S. aureus. The results indicated that the presence of fluorine significantly improved the compounds' ability to inhibit bacterial growth. Specifically, the difluorobenzamide derivatives showed lower MIC values compared to their non-fluorinated counterparts .

Cardiovascular Activity

Another area of research focused on the cardiovascular effects of sulfonamide derivatives. A compound structurally related to this compound was studied for its impact on perfusion pressure and coronary resistance. The results suggested that these compounds could modulate calcium channels, leading to significant changes in cardiac function .

Table 2: Interaction with Calcium Channels

| Compound | Effect on Perfusion Pressure | Mechanism |

|---|---|---|

| 4-(2-aminoethyl)benzenesulfonamide | Decreased (p = 0.05) | Calcium channel inhibition |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies using computational models suggest favorable absorption and distribution characteristics. However, further empirical studies are needed to confirm these findings and evaluate potential toxicity .

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular structure of 3,6-Difluoro-2-methylbenzenesulfonamide includes:

- Fluorine Atoms : Positioned at the 3 and 6 locations on the benzene ring.

- Methyl Group : Located at the 2 position.

- Sulfonamide Group : Enhances its solubility and reactivity.

Medicinal Chemistry

This compound has gained attention for its potential therapeutic applications:

-

Antimicrobial Activity :

- Exhibits significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

- The presence of fluorine enhances lipophilicity, improving membrane interaction.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 32 µg/mL This compound Escherichia coli 64 µg/mL This compound Pseudomonas aeruginosa 128 µg/mL -

Anticancer Properties :

- Demonstrates potential in inhibiting cancer cell proliferation.

- Induces apoptosis in various cancer cell lines.

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant decrease in cell viability (up to 70% at a concentration of 50 µM) in human breast cancer cell lines (MCF-7). Apoptosis was confirmed by increased levels of cleaved caspase-3 and PARP.

Enzyme Inhibition Studies

The sulfonamide moiety mimics p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an essential enzyme for bacterial survival. This mechanism is critical for developing new antimicrobial agents.

Industrial Applications

In addition to its biological applications, this compound serves as a building block for synthesizing specialty chemicals. Its unique properties make it valuable in producing materials with specific functionalities.

Propiedades

IUPAC Name |

3,6-difluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCLTVUANSEYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.